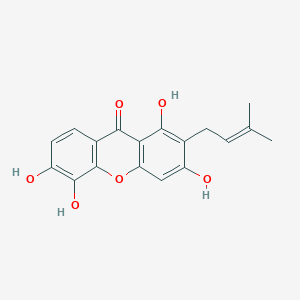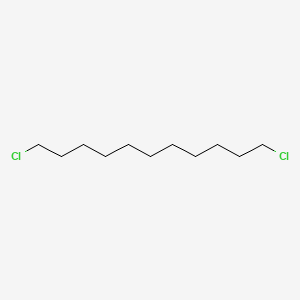
1,4-Thiatellurane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Thiatellurane: is a heterocyclic compound containing both sulfur and tellurium atoms within a five-membered ring structure. This unique combination of elements imparts distinct chemical properties to the compound, making it of interest in various fields of research, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Thiatellurane can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride with a suitable sulfur-containing precursor under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to facilitate the formation of the thiatellurane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Thiatellurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The sulfur and tellurium atoms in the ring can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide and sulfur dioxide.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted thiatellurane derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Thiatellurane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotellurium compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with cellular components.
Industry: this compound is investigated for its potential use in materials science, particularly in the development of novel semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 1,4-Thiatellurane involves its interaction with molecular targets through its sulfur and tellurium atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,4-Thioxane: Contains sulfur in a six-membered ring structure.
1,4-Tellurane: Similar structure but lacks sulfur.
1,4-Dithiins: Contains two sulfur atoms in a six-membered ring.
Uniqueness: 1,4-Thiatellurane is unique due to the presence of both sulfur and tellurium in a five-membered ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1784-73-2 |
|---|---|
Molekularformel |
C4H8STe |
Molekulargewicht |
215.8 g/mol |
IUPAC-Name |
1,4-thiatellurane |
InChI |
InChI=1S/C4H8STe/c1-3-6-4-2-5-1/h1-4H2 |
InChI-Schlüssel |
ZZIMUFOKZUWXPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Te]CCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


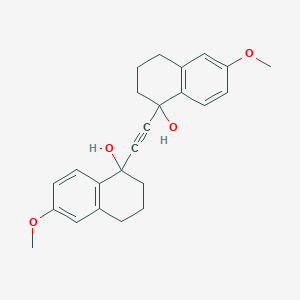
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
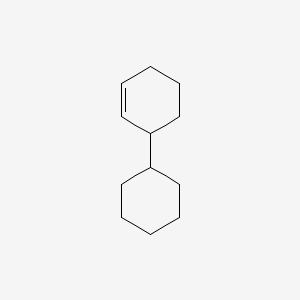
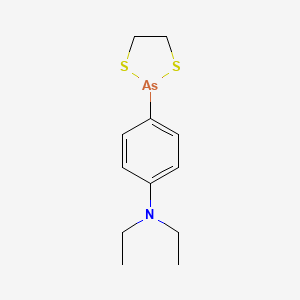
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)

![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)


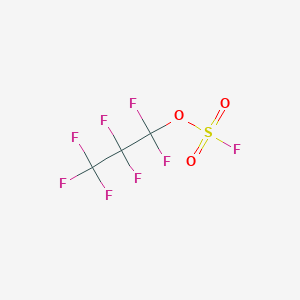
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
